molecular formula C14H21N3O4S B2559028 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide CAS No. 2034486-91-2

3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide

Cat. No. B2559028
CAS RN: 2034486-91-2
M. Wt: 327.4
InChI Key: KWMISIQIFOYOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Serotonin-3 (5-HT3) Receptor Antagonism

This compound exhibits potent antagonistic activity against serotonin-3 (5-HT3) receptors. Studies have shown that structurally novel heterocyclic carboxamides, including those similar to the specified compound, are highly potent 5-HT3 receptor antagonists (Kato et al., 1995). These findings are significant for understanding the potential therapeutic applications of such compounds in conditions influenced by 5-HT3 receptors.

2. Chemical Modifications and Insecticidal Activity

A collection of isoxazole-4,5-dicarboxamides, related to the compound , demonstrated notable insecticidal activities. The study involved the preparation of these compounds and their evaluation for potential use in pest control applications (Yu et al., 2009).

3. Stereoselectivity in Pharmacological Activity

Research on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, which share structural similarities with the compound, revealed insights into the stereoselectivity of 5-HT3 receptor binding affinities. This knowledge is crucial for the design of more effective and targeted drugs (Kuroita et al., 1994).

4. Exploration in Antitumor Applications

The compound's structural framework has been explored in the synthesis of novel broad-spectrum antitumor agents. For instance, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which share a similar structural motif, have shown curative activity against certain types of leukemia (Stevens et al., 1984).

5. Polymer Science Applications

The bicyclic oxalactam structure, which is part of the compound, has been utilized in polymer science. Studies have focused on the cationic oligomerization of bicyclic oxalactams and their potential applications in creating novel polymeric materials (Hashimoto & Sumitomo, 1984).

properties

IUPAC Name

3,5-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-8-13(9(2)21-16-8)14(18)15-10-6-11-4-5-12(7-10)17(11)22(3,19)20/h10-12H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMISIQIFOYOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide

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